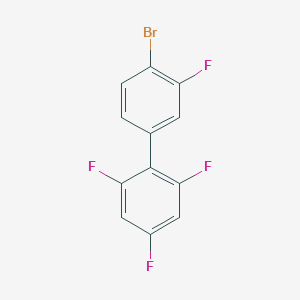![molecular formula C9H16ClNO2 B6208816 4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride CAS No. 2703780-55-4](/img/new.no-structure.jpg)
4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride is a bicyclic compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a bicyclic ring system with a nitrogen atom, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Bicyclic Ring System: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of a strong base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the bicyclic ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
4-Methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Studied for its potential biological activity, including interactions with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, influencing physiological responses.
類似化合物との比較
1-Azabicyclo[2.2.2]octane: Lacks the methyl and carboxylic acid groups, making it less versatile in synthetic applications.
4-Methyl-1-azabicyclo[2.2.2]octane:
3-Carboxy-1-azabicyclo[2.2.2]octane: Similar but lacks the methyl group, influencing its chemical properties and biological activity.
Uniqueness: 4-Methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride is unique due to the presence of both the methyl and carboxylic acid groups, which enhance its reactivity and potential for diverse applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties.
特性
CAS番号 |
2703780-55-4 |
|---|---|
分子式 |
C9H16ClNO2 |
分子量 |
205.68 g/mol |
IUPAC名 |
4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-9-2-4-10(5-3-9)6-7(9)8(11)12;/h7H,2-6H2,1H3,(H,11,12);1H |
InChIキー |
IUGXGFQOGVKMRC-UHFFFAOYSA-N |
正規SMILES |
CC12CCN(CC1)CC2C(=O)O.Cl |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



